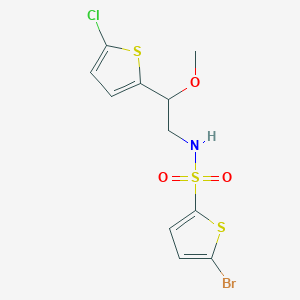

5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

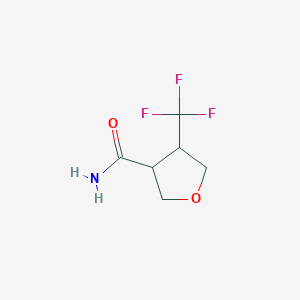

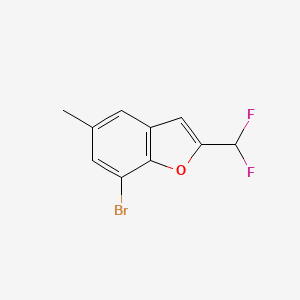

5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that belongs to the class of thiophene compounds.

Applications De Recherche Scientifique

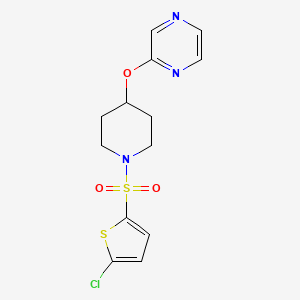

CCR4 Receptor Antagonists Development

The identification of N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1 as a hit in a CCR4 receptor antagonist high-throughput screen (HTS) marks a significant advance. This discovery facilitated the rapid development of potent CCR4 receptor antagonist candidate drugs, showcasing the compound's pivotal role in therapeutic agent development against diseases modulated by the CCR4 receptor (Kindon et al., 2017).

Antimicrobial and Biofilm Formation Reduction

Research on thiophene derivatives, including those structurally related to the subject compound, demonstrates their potential in reducing biofilm formation by marine bacteria and their antimicrobial properties. This highlights the chemical's relevance in addressing microbial resistance and its applications in marine biology and environmental science (Benneche et al., 2011).

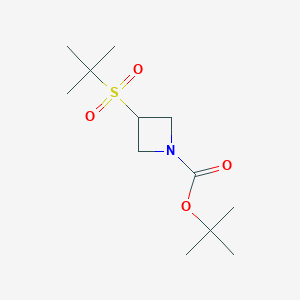

Synthesis and Derivatization for Sulfonamides

The synthetic pathways and derivatization methods for producing various sulfonamide derivatives from related thiophene compounds have been detailed, emphasizing the chemical's versatility in creating diverse molecular structures for further scientific exploration (Hartman & Halczenko, 1990).

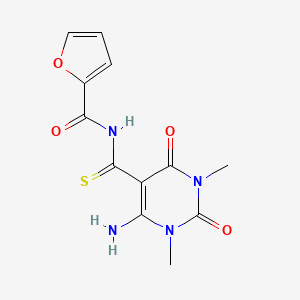

Photosensitizers for Photodynamic Therapy

The compound's derivatives have been investigated for their spectroscopic, photophysical, and photochemical properties, particularly in the context of photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties position them as potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Ocular Hypotensive Activity in Glaucoma Models

The evaluation of thiophene sulfonamide derivatives for their topical ocular hypotensive activity demonstrates the compound's potential in glaucoma treatment. Through structural modifications to optimize inhibitory potency against carbonic anhydrase and water solubility, significant advancements in glaucoma therapy research have been made (Prugh et al., 1991).

Propriétés

IUPAC Name |

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJBWHXNULMXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)

![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)